

Introduction: The Role of 2-Methyl-1-propanol in Scientific Research and Development

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Compound of Interest

Compound Name: **2-Methyl-1-propanol**

Cat. No.: **B7769896**

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2-Methyl-1-propanol, also known as isobutanol, is a primary alcohol with significant applications across the chemical and pharmaceutical industries. Its utility as a solvent, a reactant in chemical syntheses, and a component in formulations underscores the critical need for a thorough understanding of its fundamental thermodynamic properties. For researchers, scientists, and drug development professionals, these properties are not merely academic data points; they are the bedrock of process design, safety assessment, and formulation stability.

This guide provides a comprehensive exploration of the core thermodynamic characteristics of **2-Methyl-1-propanol**. Moving beyond a simple recitation of values, we will delve into the experimental methodologies used to determine these properties, explaining the causality behind procedural choices. This approach is designed to equip the reader with not only the data but also the field-proven insights necessary for its practical application in a laboratory or industrial setting.

Core Physicochemical and Thermodynamic Data

A precise understanding of a substance's properties begins with its fundamental constants and state-dependent characteristics. The data presented below have been compiled from authoritative sources and are summarized for clarity and comparative ease.

Table 1: Key Physicochemical Properties of **2-Methyl-1-propanol**

Property	Value	Units	Source(s)
Molecular Formula	C ₄ H ₁₀ O	-	[1]
Molar Mass	74.12	g/mol	[2]
IUPAC Name	2-methylpropan-1-ol	-	[1]
CAS Number	78-83-1	-	[1]
Density (at 25°C)	0.803	g/mL	
Normal Boiling Point	108	°C	[2]
Melting Point	-108	°C	[1] [2]
Critical Temperature	274.65	°C	[1]
Critical Pressure	42.95	bar	[1]

Table 2: Fundamental Thermodynamic Properties of **2-Methyl-1-propanol**

Property	Value	Units	Source(s)
<hr/>			
Enthalpy			
<hr/>			
Std. Enthalpy of Formation (liquid, 298.15 K)	-315.4 ± 0.7	kJ/mol	[3]
<hr/>			
Std. Enthalpy of Combustion (liquid, 298.15 K)	-2664.2 ± 0.6	kJ/mol	[3]
<hr/>			
Enthalpy of Vaporization (at boiling point)	43.4	kJ/mol	[1]
<hr/>			
Entropy			
<hr/>			
Std. Molar Entropy (liquid, 298.15 K)	189.1 ± 0.8	J/(mol·K)	[3]
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Heat Capacity			
<hr/>			
Specific Heat Capacity (liquid, 25°C)	2.4407	kJ/(kg·K)	[1]
<hr/>			
Molar Heat Capacity (liquid, 298.15 K)	180.91	J/(mol·K)	[1]
<hr/>			
Vapor Pressure			
<hr/>			
at 20°C	8	mmHg	[4]
<hr/>			
at 25°C	10	mmHg	[2]
<hr/>			

Experimental Determination of Thermodynamic Properties

The accuracy of thermodynamic data is contingent upon the rigor of the experimental methods used for its determination. This section outlines the principles and protocols for measuring key properties of **2-Methyl-1-propanol**, emphasizing the rationale behind each technique.

Heat Capacity Measurement via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique for determining a material's heat capacity.^[5] It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.^[6]

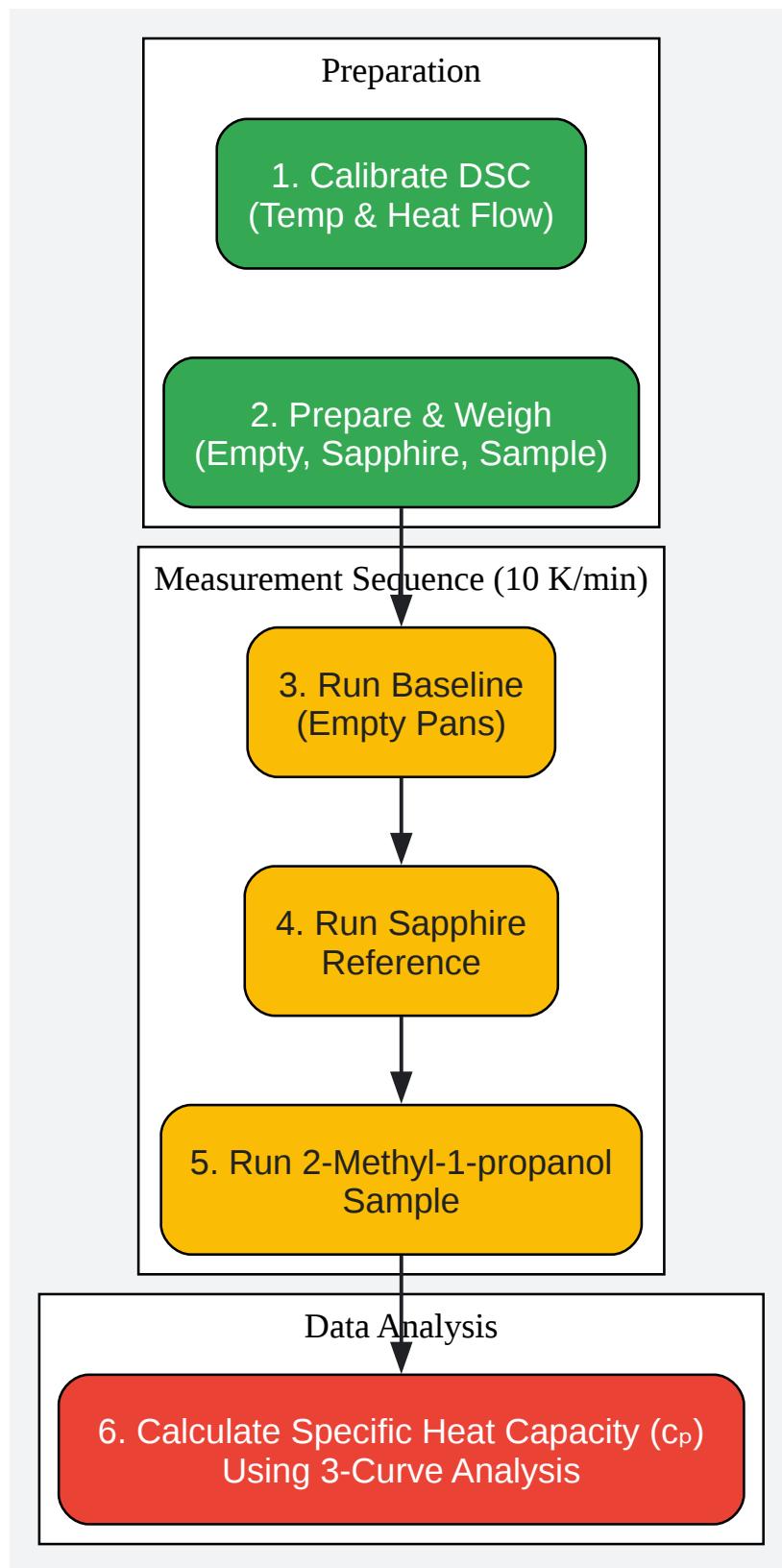
Causality of Experimental Choices:

- Reference Material: A sapphire standard is typically used for calibration and as a reference. Its heat capacity is well-characterized and stable over a broad temperature range, providing a reliable baseline for comparison.^[7]
- Heating Rate: A controlled heating rate, commonly between 10-20 K/min, is employed.^[5] This rate is a compromise: it must be slow enough to ensure the sample remains in thermal equilibrium but fast enough to maintain a strong signal-to-noise ratio and reasonable experiment duration.
- Three-Step Measurement: The protocol involves three distinct runs (empty pan baseline, sapphire reference, and the **2-Methyl-1-propanol** sample). This systematic approach allows for the subtraction of instrumental effects and crucible heat capacity, isolating the heat flow attributable solely to the sample.^[8]

Experimental Protocol for DSC:

- Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow according to standard procedures, such as ASTM E967 and E968.
- Baseline Measurement: Place an empty, hermetically sealed aluminum crucible in the sample holder and an identical empty one in the reference holder. Run the programmed temperature profile (e.g., from -100°C to 150°C at 10 K/min) to obtain the baseline curve.
- Reference Measurement: Accurately weigh a sapphire disk and place it in the sample crucible. Execute the same temperature program to measure the heat flow for the reference material.

- Sample Measurement: Accurately weigh a sample of **2-Methyl-1-propanol** into a fresh hermetically sealed crucible. Ensure the seal is perfect to prevent volatilization. Run the identical temperature program.
- Calculation: The specific heat capacity (c_p) is calculated using the heat flow signals (DSC) and masses (m) from the three runs: $c_p, \text{sample} = (\text{DSC_sample} - \text{DSC_baseline}) / (m_{\text{sample}}) * (m_{\text{sapphire}} / (\text{DSC_sapphire} - \text{DSC_baseline})) * c_p, \text{sapphire}$

[Click to download full resolution via product page](#)*DSC workflow for specific heat capacity determination.*

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a constant-volume calorimeter, commonly known as a bomb calorimeter.^[9] The substance is completely combusted in an excess of pure oxygen, and the heat released by the reaction is absorbed by the surrounding water bath. The resulting temperature increase is measured to calculate the energy change.^[9] ^[10]

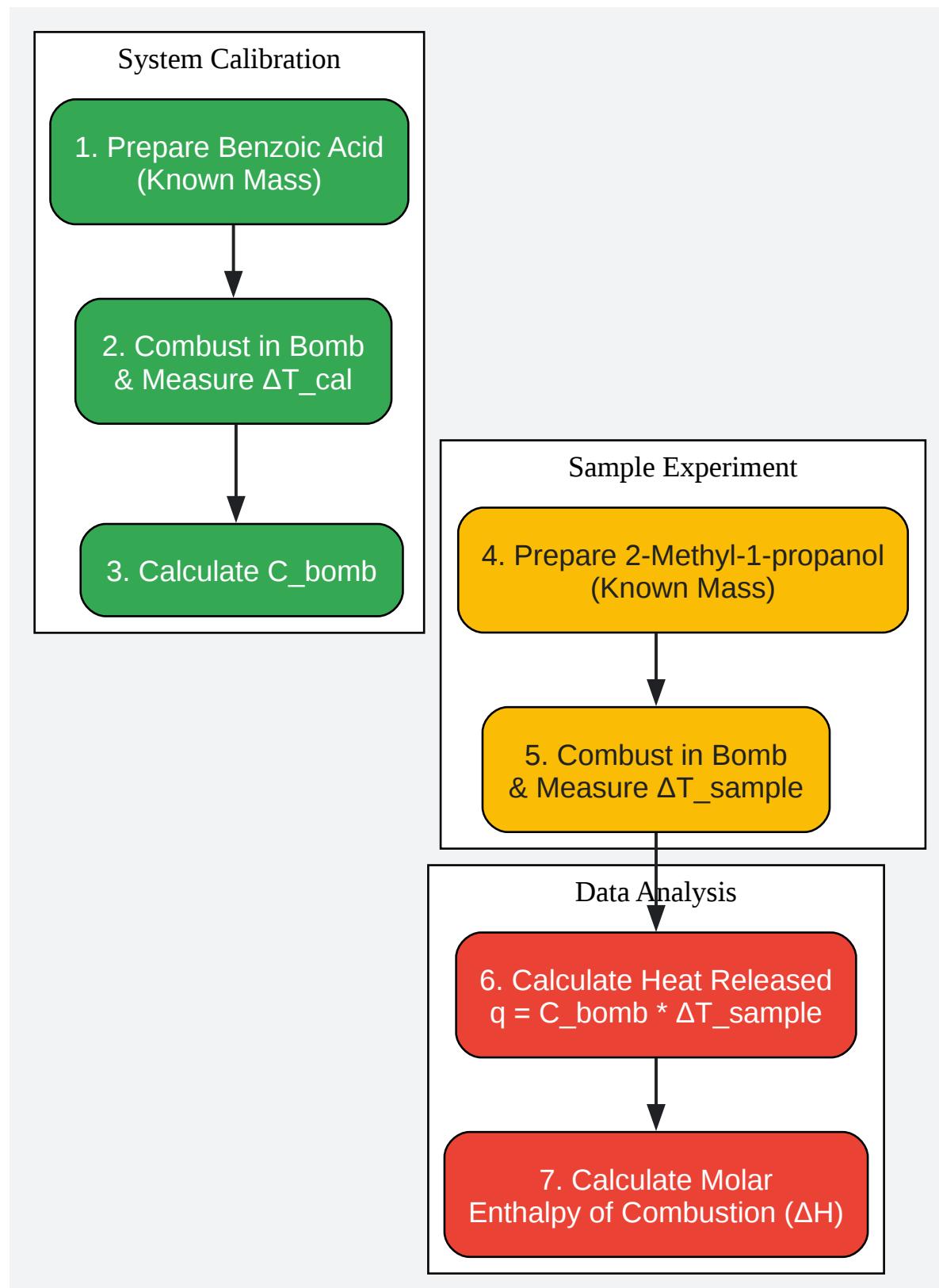
Causality of Experimental Choices:

- Constant Volume: The sealed "bomb" ensures the reaction occurs at a constant volume. The heat measured is therefore the change in internal energy (ΔU). This value is then converted to the change in enthalpy (ΔH) by accounting for the change in the number of moles of gas in the reaction.
- Excess Oxygen: A high pressure of pure oxygen ensures complete and rapid combustion, which is essential for an accurate measurement.^[9]
- System Calibration: The heat capacity of the entire calorimeter system (C_{bomb}) must be determined by combusting a substance with a precisely known enthalpy of combustion, such as benzoic acid.^[9] This calibration step is crucial for trustworthiness as it accounts for the heat absorbed by the bomb, water, stirrer, and all other components.

Experimental Protocol for Bomb Calorimetry:

- System Calibration:
 - Press a pellet of benzoic acid of known mass.
 - Place the pellet in the crucible inside the bomb. Attach a fuse wire.
 - Seal the bomb and pressurize it with pure oxygen.
 - Immerse the bomb in a known mass of water in the calorimeter jacket.
 - Ignite the sample and record the temperature change (ΔT) of the water.

- Calculate the heat capacity of the calorimeter (C_{bomb}) using the known heat of combustion of benzoic acid.
- Sample Measurement:
 - Place a known mass of **2-Methyl-1-propanol** in the crucible.
 - Repeat the sealing, pressurizing, and immersion steps as with the calibrant.
 - Ignite the sample and record the resulting temperature change (ΔT_{sample}).
- Calculation:
 - Calculate the heat released by the sample combustion: $q_{\text{reaction}} = C_{\text{bomb}} * \Delta T_{\text{sample}}$.
 - Determine the molar enthalpy of combustion by dividing q_{reaction} by the number of moles of **2-Methyl-1-propanol** burned.
 - Apply a correction to convert the constant-volume energy change (ΔU) to the constant-pressure enthalpy change (ΔH).

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Vapor Pressure Measurement by Ebulliometry

Ebulliometry is a dynamic method for determining the vapor pressure of liquids by precisely measuring their boiling point at various controlled pressures.[\[11\]](#)[\[12\]](#) This technique is highly applicable to pure liquids like **2-Methyl-1-propanol**.[\[13\]](#)

Causality of Experimental Choices:

- Dynamic Equilibrium: The method relies on establishing a stable equilibrium between the liquid and vapor phases at the boiling point. The continuous boiling and condensation cycle within the ebulliometer ensures this equilibrium is maintained.[\[14\]](#)
- Pressure Control: An electronic pressure control system is essential. By systematically varying the applied pressure (from vacuum to atmospheric) and measuring the corresponding boiling temperature, a vapor pressure curve can be constructed.[\[14\]](#)
- High-Precision Thermometry: Since temperature is the primary measured variable, the use of a calibrated, high-precision thermometer (e.g., a platinum resistance thermometer) is critical for accuracy.[\[15\]](#)

Experimental Protocol for Ebulliometry:

- Apparatus Setup: Assemble the ebulliometer, connecting it to a vacuum pump and a pressure control system.
- Sample Introduction: Introduce approximately 20 mL of **2-Methyl-1-propanol** into the ebulliometer boiler.[\[14\]](#)
- Degassing: Reduce the pressure in the system to initiate boiling at a low temperature, which helps to remove dissolved gases from the liquid.
- Measurement:
 - Set a specific pressure using the controller (e.g., 10 kPa).
 - Heat the boiler until the liquid boils smoothly and a stable temperature is observed where the vapor condenses. This is the equilibrium boiling temperature.

- Record the pressure and the corresponding temperature.
- Repeat this measurement at various pressures (e.g., in 10 kPa increments up to atmospheric pressure).
- Data Analysis: Plot the measured pressure versus temperature to obtain the vapor pressure curve for **2-Methyl-1-propanol**.

Application in Drug Development and Research

A thorough grasp of these thermodynamic properties is essential for the effective use of **2-Methyl-1-propanol** in a pharmaceutical context.

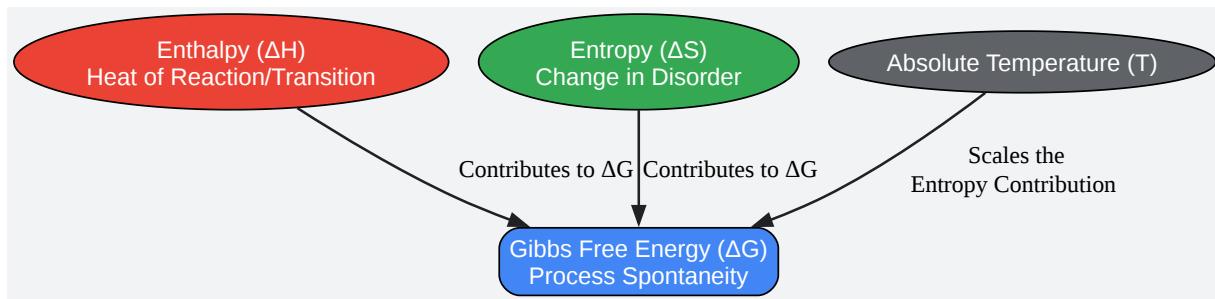
- Solubility and Dissolution: The thermodynamic properties of a solvent directly influence its ability to dissolve a drug candidate. Enthalpy and entropy of solution, which are related to the properties of the pure components, govern the solubility and dissolution rate of an active pharmaceutical ingredient (API).^[16] This is a cornerstone of pre-formulation studies and process chemistry.^[17]
- Crystallization and Purification: Crystallization is a key purification step in API manufacturing. The choice of solvent and the control of temperature are dictated by the thermodynamics of the solute-solvent system.^[16] Knowledge of heat capacity and enthalpy of solution for **2-Methyl-1-propanol** allows for precise control over cooling profiles, leading to desired crystal forms (polymorphs) and purity levels.
- Process Safety and Design: Vapor pressure data are fundamental for process safety, enabling the calculation of potential volatile organic compound (VOC) emissions and ensuring adequate ventilation.^{[11][12]} The enthalpy of combustion is critical for assessing fire and explosion hazards.^[4] Heat capacity is used in designing heating and cooling systems for reactors and other process equipment.

Logical Relationship of Core Thermodynamic Functions

The interplay between enthalpy (ΔH), entropy (ΔS), and temperature (T) determines the spontaneity of a process, as described by the Gibbs free energy (ΔG). This relationship is central to understanding everything from chemical reactions to phase transitions.

$$\Delta G = \Delta H - T\Delta S$$

- A negative ΔG indicates a spontaneous process.
- ΔH represents the change in heat content (exothermic or endothermic).
- ΔS represents the change in disorder or randomness.



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Relationship between core thermodynamic functions.

Safety and Handling

2-Methyl-1-propanol is a flammable liquid and vapor that can cause skin irritation and serious eye damage.[18][19] Proper handling is essential to ensure laboratory safety.

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[20][21]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[20][22]
- Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment. In case of fire, use alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[21]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[18][22]

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